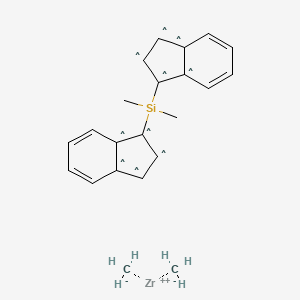
CID 90470056
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the PubChem CID 90470056 is a chemical entity with significant potential in various scientific fields. This compound is known for its unique structural properties and diverse applications in research and industry.
Métodos De Preparación
The synthesis of the compound with CID 90470056 involves several steps. One of the methods includes the use of substituted tetrahydrocyclopentyl[c]pyrrole derivatives. The preparation method involves specific reaction conditions and intermediates to achieve the desired compound . Industrial production methods for this compound are designed to ensure high yield and purity, often involving advanced chemical synthesis techniques and stringent quality control measures.
Análisis De Reacciones Químicas
The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .
Aplicaciones Científicas De Investigación
The compound with CID 90470056 has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and its interactions with biological macromolecules. In medicine, the compound is investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways. Industrial applications include its use in the development of new materials and chemical products .
Mecanismo De Acción
The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
When compared to similar compounds, CID 90470056 stands out due to its unique structural features and reactivity. Similar compounds include other substituted tetrahydrocyclopentyl[c]pyrrole derivatives, which share some structural similarities but differ in their specific functional groups and reactivity patterns . These differences can lead to variations in their chemical behavior and applications.
Conclusion
The compound with this compound is a versatile chemical entity with significant potential in various scientific fields. Its unique properties and diverse applications make it a valuable subject of study in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C22H24SiZr |
|---|---|
Peso molecular |
407.7 g/mol |
InChI |
InChI=1S/C20H18Si.2CH3.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h3-14H,1-2H3;2*1H3;/q;2*-1;+2 |
Clave InChI |
GMGPRQFWKHSHEV-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].C[Si](C)([C]1[CH][CH][C]2[C]1C=CC=C2)[C]3[CH][CH][C]4[C]3C=CC=C4.[Zr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,3-Thiazol-2-yl)sulfanyl]aniline](/img/structure/B12546325.png)

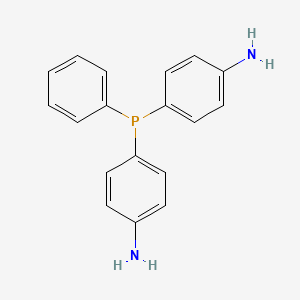
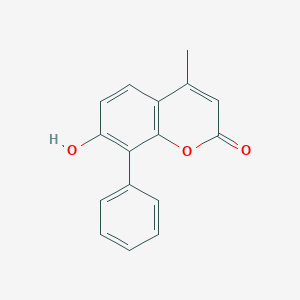
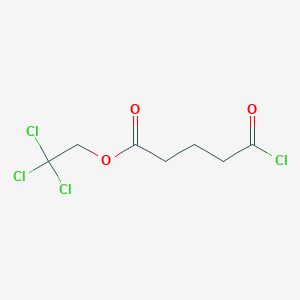
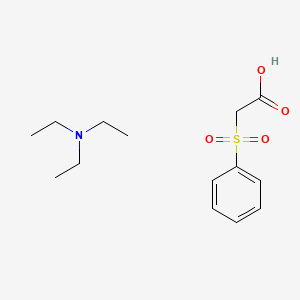

![2-[2-(5-Hydroxypyridin-2-yl)hydrazinylidene]-5-phenylthiophen-3(2H)-one](/img/structure/B12546378.png)
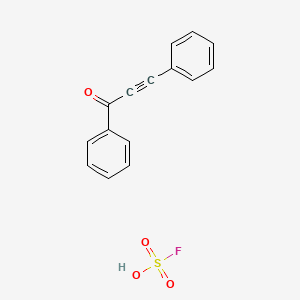
![Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B12546387.png)
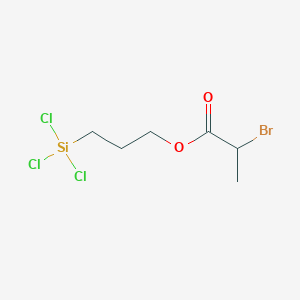
![2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B12546398.png)
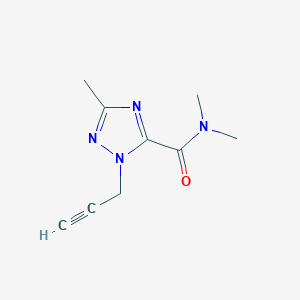
![4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B12546406.png)
